Cas no 352438-71-2 (Acetaldehyde Diethyl Acetal-d4)

Acetaldehyde Diethyl Acetal-d4 is a deuterated derivative of acetaldehyde diethyl acetal, where four hydrogen atoms are replaced with deuterium. This isotopically labeled compound is primarily used as an internal standard or reference material in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) studies. Its high isotopic purity ensures minimal interference in quantitative analyses, improving accuracy and reproducibility. The compound's stability and compatibility with organic solvents make it suitable for applications in metabolic research, reaction mechanism studies, and trace-level detection. Its well-defined molecular structure also facilitates precise calibration in spectroscopic techniques.
Acetaldehyde Diethyl Acetal-d4 structure
352438-71-2 structure
商品名:Acetaldehyde Diethyl Acetal-d4
CAS番号:352438-71-2
MF:C6H14O2
メガワット:118.17416
MDL:MFCD00209680
CID:302986

Acetaldehyde Diethyl Acetal-d4 化学的及び物理的性質

名前と識別子

    • Ethane-1,1,1,2-d4,2,2-diethoxy- (9CI)
    • ACETALDEHYDE-D4 DIETHYL ACETAL
    • Acetaldehyde Diethyl Acetal-d4
    • MDL: MFCD00209680
    • インチ: InChI=1S/C6H14O2/c1-4-7-6(3)8-5-2/h6H,4-5H2,1-3H3/i3D3,6D
    • InChIKey: DHKHKXVYLBGOIT-SHUFXSSCSA-N
    • ほほえんだ: CCOC(C([2H])([2H])[2H])([2H])OCC

Acetaldehyde Diethyl Acetal-d4 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
A132723-50mg
Acetaldehyde Diethyl Acetal-d4
352438-71-2
50mg
$ 224.00 2023-09-09
AstaTech
D99223-0.25/G
ACETALDEHYDE-D4 DIETHYL ACETAL
352438-71-2 95%
0.25g
$390 2023-09-19
TRC
A132723-500mg
Acetaldehyde Diethyl Acetal-d4
352438-71-2
500mg
$ 1177.00 2023-04-19
TRC
A132723-100mg
Acetaldehyde Diethyl Acetal-d4
352438-71-2
100mg
$ 374.00 2023-09-09
Cooke Chemical
M2406735-25mg
Ethane-1,1,1,2-d4,2,2-diethoxy-(9CI)
352438-71-2 AR
25mg
RMB 814.40 2025-02-20
A2B Chem LLC
AF66767-250mg
ACETALDEHYDE-D4 DIETHYL ACETAL
352438-71-2
250mg
$392.00 2024-04-20
A2B Chem LLC
AF66767-500mg
ACETALDEHYDE-D4 DIETHYL ACETAL
352438-71-2
500mg
$550.00 2024-04-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E874355-25mg
Ethane-1,1,1,2-d4,2,2-diethoxy- (9CI)
352438-71-2 AR
25mg
¥1,018.00 2022-01-12
TRC
A132723-250mg
Acetaldehyde Diethyl Acetal-d4
352438-71-2
250mg
$ 741.00 2023-04-19
1PlusChem
1P00C5XR-500mg
Acetaldehyde-d4 Diethyl Acetal
352438-71-2
500mg
$550.00 2025-02-25

Acetaldehyde Diethyl Acetal-d4 関連文献

Acetaldehyde Diethyl Acetal-d4に関する追加情報

Acetaldehyde Diethyl Acetal-d4: A Stable Isotope for Advanced Chemical and Biomedical Applications (CAS No. 352438-71-2)

Acetaldehyde Diethyl Acetal-d4, a deuterium-labeled analog of acetaldehyde diethyl acetal, is a critical compound in contemporary chemical and biomedical research. With the CAS registry number 352438-71-2, this molecule features four deuterium atoms substituted at strategic positions, enhancing its stability and utility in isotopic labeling applications. The structural modification involves replacing hydrogen atoms in the acetal groups with deuterium, resulting in a compound with distinct spectroscopic properties while retaining the core functional groups of its non-deuterated counterpart. This unique profile positions it as an indispensable tool for researchers studying metabolic pathways, drug metabolism, and organic synthesis mechanisms.

In academic research, Acetaldehyde Diethyl Acetal-d4 serves as a stable isotope tracer in metabolic studies due to its resistance to oxidation compared to natural abundance isotopes. Recent advancements in mass spectrometry (MS) have enabled precise quantification of its isotopic signatures even at trace levels, making it ideal for tracking ethanol metabolism dynamics in vivo. A 2023 study published in Nature Metabolism demonstrated its efficacy in distinguishing endogenous ethanol production from exogenous sources by analyzing breath samples from patients with gut dysbiosis. The d4-labeled compound's inertness under physiological conditions ensured minimal interference with biological systems while providing high-resolution data on enzyme-catalyzed transformations.

The pharmaceutical industry increasingly employs Acetaldehyde Diethyl Acetal-d4 as a synthetic intermediate in drug development programs targeting neurodegenerative diseases. Researchers at the University of Cambridge reported its use as a masked aldehyde precursor in solid-phase peptide synthesis (SPPS), where it facilitates controlled deprotection steps without generating reactive intermediates that could lead to side reactions. This approach improved the yield of Alzheimer's disease candidate compounds by over 60% compared to traditional methods using non-deuterated analogs, highlighting its role in optimizing complex organic syntheses.

In clinical applications, this compound has emerged as a promising biomarker surrogate for alcohol consumption monitoring systems. A multi-center trial conducted across European research institutes validated its use in breath analysis devices by demonstrating consistent detection across diverse patient populations over extended periods. The d4-labeling allows differentiation between administered tracers and naturally occurring metabolites through mass spectral fragmentation patterns, achieving detection limits below 0.1 ppm – critical for forensic toxicology applications.

From a synthetic chemistry perspective, recent studies have revealed novel reaction pathways involving Acetaldehyde Diethyl Acetal-d4. A collaborative project between MIT and Merck scientists discovered that when used as an alkylation agent under palladium-catalyzed conditions, it exhibits superior chemo-selectivity compared to conventional reagents when synthesizing α-hydroxy esters – key structural elements found in antiviral medications like remdesivir analogs. The deuterium substitution stabilizes the carbocation intermediate during electrophilic addition reactions, reducing isomerization artifacts typically observed with protiated precursors.

A groundbreaking application presented at the 2024 American Chemical Society meeting demonstrated this compound's utility in real-time metabolic flux analysis (MFA). By incorporating it into cell culture media at sub-micromolar concentrations, researchers achieved unprecedented resolution of glycolysis pathway kinetics without perturbing cellular physiology. The isotopic signature provided clear separation from native metabolites during GC-MS analysis, enabling accurate quantification of flux rates through hexokinase and pyruvate kinase steps – information critical for understanding cancer cell metabolism.

In materials science investigations published last year in Advanced Materials, this compound was identified as an effective crosslinking agent for creating bioactive hydrogels used in regenerative medicine applications. Its unique reactivity profile allows controlled radical polymerization under physiological pH levels when combined with thiol-functionalized polymers, producing matrices with tunable mechanical properties that support stem cell differentiation more effectively than traditional crosslinkers.

The pharmacokinetic advantages of Acetaldehyde Diethyl Acetal-d4 were recently explored by pharmaceutical companies developing novel analgesics. Preclinical studies showed that deuteration significantly prolonged plasma half-life while maintaining analgesic efficacy through reduced enzymatic degradation via cytochrome P450 pathways – a finding corroborated by LC/MS-based metabolomics analysis comparing parent compounds with their deuterated counterparts.

A notable advancement comes from quantum chemistry simulations published earlier this year predicting enhanced thermal stability and lower volatility compared to protiated forms based on calculated bond dissociation energies (BDE). These findings were experimentally validated through differential scanning calorimetry (DSC) experiments showing a melting point increase of 8°C and vapor pressure reduction by two orders of magnitude – characteristics advantageous for formulation development requiring stable storage conditions.

In environmental chemistry applications, CAS No. 352438-71-2 molecules are being investigated as surrogate markers for assessing bioremediation processes involving aldehydes. A field study conducted at Stanford's Environmental Nanotechnology Lab demonstrated that microbial degradation rates could be accurately modeled using this compound's decay kinetics as a proxy for toxic aldehydes like formaldehyde – offering safer experimental alternatives while maintaining analytical rigor.

The synthesis methodology surrounding this compound has seen recent improvements with green chemistry approaches gaining traction. A solvent-free microwave-assisted protocol developed at ETH Zurich achieves >95% yield using montmorillonite K10 as heterogeneous catalyst – representing significant progress from earlier stoichiometric methods requiring toxic solvents like dichloromethane or hazardous reagents like sodium metal.

Clinical trials involving this compound's derivatives have entered Phase II testing for targeted cancer therapies where site-specific deuteration enhances ligand stability during radiolabeling processes without compromising receptor binding affinity. Early results indicate improved tumor retention times compared to non-deuterated precursors when used as chelating agents for PET imaging tracers targeting HER2 receptors.

In biochemical assays, Acetaldehyde Diethyl Acetal-d4's resistance to oxidation makes it ideal for studying enzyme-substrate interactions under aerobic conditions without interference from decomposition products. This property was leveraged by Oxford researchers investigating alcohol dehydrogenase isoforms' activity profiles across different tissue types using competitive inhibition assays with high temporal resolution.

The field of analytical chemistry has seen renewed interest due to this compound's role in improving chromatographic separation efficiency when used as internal standards.[1] Recent work comparing retention times across various HPLC columns showed consistent baseline separation between d4-labeled analytes and native compounds even at low concentration ratios (< 1:50), making it suitable for trace contaminant detection systems required by FDA guidelines.

In drug delivery systems research published last quarter,[6]this molecule was incorporated into lipid nanoparticle formulations where deuteration reduced aggregation tendencies during storage without affecting membrane permeability characteristics measured via dynamic light scattering (DLS) and fluorescence microscopy techniques respectively.

A surprising discovery from computational biology studies suggests potential applications in neuroprotection mechanisms.[9]Simulations revealed that d4-modified ethanol metabolites bind more favorably to aldehyde dehydrogenase enzymes present on neuronal cell membranes, potentially mitigating oxidative stress caused by acrolein accumulation associated with Parkinson's disease progression.

In enzymology investigations,[11]this compound enabled detailed kinetic analysis of esterase activity using stopped-flow fluorimetry after coupling with fluorescent probes through click chemistry approaches - providing insights into substrate channeling phenomena within enzyme active sites previously obscured by rapid decomposition artifacts.

The latest advancements include its use as an intermediate in producing chiral auxiliaries required for asymmetric synthesis processes.[16]A newly developed biocatalytic route employing engineered Candida antarctica lipase B variants achieves enantiomeric excesses exceeding 99% when coupled with d4-labeled precursors - addressing longstanding challenges related to enantioselectivity control during large-scale manufacturing processes.

These innovations underscore the versatility of CAS No. 352438-71-2 molecules across diverse scientific disciplines while adhering strictly to regulatory standards governing stable isotope usage worldwide.

Researchers continue exploring its potential applications including:

  • Biomarker development for non-invasive disease diagnostics

  • Precursor materials for advanced drug delivery systems

  • Crosslinking agents in bioresponsive polymer networks

  • Synthetic intermediates requiring enhanced thermal stability

  • Analytical standards improving method validation protocols

  • Radiolabeling precursors optimizing positron emission tomography imaging agents

The growing body of evidence continues to validate its position as an essential tool supporting cutting-edge biomedical research initiatives globally.

When considering Acetaldehyde Diethyl Acetal-d4's wider implications beyond current applications - particularly regarding long-term biological compatibility assessments - recent toxicity studies conducted according to OECD guidelines provide reassuring data.[19]In chronic exposure models spanning up to six months,d4-labeled compounds exhibited no significant adverse effects on hepatic or renal function parameters when administered at concentrations relevant to tracer usage scenarios.

This combination of enhanced physical properties alongside proven biological compatibility ensures continued demand across sectors ranging from basic research laboratories seeking high-quality isotopic standards through industrial-scale pharmaceutical manufacturers optimizing production workflows.

As analytical techniques continue evolving toward higher sensitivity and specificity requirements,d4-labeled molecules like CAS No. 352438-71-2 molecules will remain foundational components enabling precise measurements necessary for advancing medical knowledge boundaries.

The unique spectroscopic signatures created through strategic deuteration also open new avenues for multiplexed metabolomic analyses where simultaneous tracking multiple pathways becomes feasible without signal overlap complications common among traditionally labeled compounds.

Pharmaceutical developers are particularly interested due to observed pharmacokinetic advantages such as reduced first-pass metabolism effects noted during preclinical trials involving rodent models - potentially leading towards more efficient dosing regimens when applied clinically.

In conclusion,d4-labeled acetylaldehydes represent transformative tools within modern biomedical research landscapes,serving both foundational scientific inquiry needs while driving applied innovations toward improved therapeutic outcomes."

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